Halobetasol - 98651-66-2

Halobetasol

Catalog Number: EVT-269286
CAS Number: 98651-66-2
Molecular Formula: C22H27ClF2O4
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halobetasol propionate, also known as Ulobetasol, is a synthetic corticosteroid. [] It is classified as a superpotent topical corticosteroid, belonging to Class I. [] In scientific research, halobetasol is utilized primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable tool in the study of various inflammatory skin conditions. []

Future Directions
  • Long-Term Safety and Efficacy: While halobetasol is effective for short-term treatment, more research is needed to assess its long-term safety and efficacy, especially in specific patient populations, such as adolescents. []
  • Novel Formulations and Drug Delivery Systems: The development of innovative topical formulations, such as nanoparticles, microemulsions, and biopolymers, could enhance halobetasol's delivery, potentially improving its efficacy and reducing side effects. [, ]
  • Combination Therapies: Exploring the potential synergistic effects of halobetasol with other active ingredients, like retinoids or calcineurin inhibitors, could lead to more effective treatment strategies for various skin conditions. [, , , , , , , , , , , , ]

Tazarotene

Compound Description: Tazarotene is a retinoid, specifically a third-generation topical retinoid. It is a derivative of vitamin A and acts by inhibiting epidermal proliferation and differentiation. Tazarotene is commonly used in the treatment of plaque psoriasis and acne. [, , ]

Relevance: Tazarotene is often studied in combination with halobetasol for the treatment of psoriasis. Research suggests that the combination of halobetasol and tazarotene in a lotion formulation may have a synergistic therapeutic effect, demonstrating greater efficacy than either drug alone. This synergistic effect is attributed to the combination of two different anti-inflammatory pathways. Additionally, combining the two drugs allows for the use of lower concentrations of each agent, potentially reducing the risk of local skin irritation, a common side effect of tazarotene. [, , , , , , , ]

Clobetasol Propionate

Compound Description: Clobetasol propionate is a highly potent synthetic corticosteroid. Like halobetasol propionate, it exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties and is used topically for various inflammatory skin disorders, including psoriasis. [, ]

Relevance: Both halobetasol propionate and clobetasol propionate are classified as superpotent topical corticosteroids and are considered highly effective in treating psoriasis. They share a similar chemical structure and mechanism of action, primarily differing in their potency and side effect profiles. Studies comparing the two drugs for treating psoriasis suggest that halobetasol might offer better efficacy and a more favorable tolerability profile than clobetasol. [, ]

Fluticasone Propionate

Compound Description: Fluticasone propionate is a synthetic corticosteroid used in atopic dermatitis and other inflammatory skin conditions to reduce inflammation. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties. []

Relevance: Fluticasone propionate, similar to halobetasol propionate, belongs to the glucocorticoid class of drugs and is used for its anti-inflammatory effects in treating various skin conditions. While both drugs share a similar mechanism of action, they differ in their potency, formulation, and potential side effects. The research paper highlights the need for better anti-inflammatory drugs and mentions a newer formulation of halobetasol propionate with biopolymer as a potential improvement over existing glucocorticoids like fluticasone propionate. []

Hydrocortisone Valerate

Compound Description: Hydrocortisone valerate is a synthetic corticosteroid used topically to treat various skin conditions, including psoriasis. It exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties. []

Bifonazole

Compound Description: Bifonazole is a broad-spectrum antifungal agent used topically to treat various fungal skin infections, including dermatophytosis. []

Relevance: While not structurally related to halobetasol, bifonazole was investigated in combination with halobetasol propionate for its potential to enhance the treatment of fungal skin infections. The research suggested that combining bifonazole with halobetasol propionate could enhance the antifungal effect compared to using either drug alone. This improved efficacy is attributed to the combined action of reducing inflammation (halobetasol) and inhibiting fungal growth (bifonazole). []

Calcipotriol

Compound Description: Calcipotriol is a vitamin D analogue that regulates cell proliferation and differentiation in the skin. It is used topically to treat psoriasis, demonstrating efficacy in reducing plaque thickness and scaling. [, ]

Relevance: Calcipotriol, unlike halobetasol, is not a corticosteroid. It offers an alternative treatment approach for psoriasis by targeting different pathways involved in the disease process. While both drugs can effectively manage psoriasis, they differ in their mechanism of action, potency, and potential side effects. Research indicates that combining calcipotriol with a potent corticosteroid like halobetasol can be more effective than monotherapy with either agent, offering enhanced efficacy in managing psoriasis. [, ]

Tacrolimus

Compound Description: Tacrolimus is a calcineurin inhibitor that suppresses T-cell activation and cytokine production. It is used topically to treat atopic dermatitis and has also shown potential in managing other inflammatory skin conditions, including lichen planus and discoid lupus erythematosus. [, , ]

Relevance: Tacrolimus provides an alternative treatment option for inflammatory skin diseases where corticosteroids like halobetasol are commonly used. It acts on a different pathway by inhibiting T-cell activation, offering a steroid-sparing approach. While both drugs aim to reduce inflammation, they differ in their mechanism of action, potency, and potential side effect profiles. Studies comparing tacrolimus and halobetasol in treating lichen planus and discoid lupus erythematosus have shown comparable efficacy, but halobetasol might offer faster initial results for certain symptoms like scaling and hypertrophy. [, , ]

Ammonium Lactate

Compound Description: Ammonium lactate is a keratolytic and moisturizing agent used topically to treat dry skin conditions, including xerosis and ichthyosis. It is also known to improve skin hydration and reduce scaling. []

Relevance: Although not directly related in terms of pharmacological action to halobetasol, ammonium lactate is investigated for its potential to mitigate the side effects of topical corticosteroids, specifically cutaneous atrophy. Studies suggest that ammonium lactate, when applied concurrently with halobetasol propionate, might help preserve dermal ground substance and reduce steroid-induced epidermal atrophy. This combination aims to enhance the safety profile of halobetasol by addressing a common concern associated with long-term topical corticosteroid use. []

Source and Classification

Halobetasol is derived from the modification of natural corticosteroids. It belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. Its classification as a topical corticosteroid places it among drugs used to reduce inflammation and suppress immune responses in localized areas of the body.

Synthesis Analysis

Methods of Synthesis

The synthesis of halobetasol typically involves a multi-step chemical process. One established method includes:

  1. Starting Material: The synthesis begins with diflorasone.
  2. Reactions:
    • Step 1: Diflorasone is reacted with an alkyl orthopropionate reagent to form diflorasone 17-propionate.
    • Step 2: The resulting compound undergoes a reaction with methanesulfonyl chloride to yield diflorasone 17-propionate-21-mesylate.
    • Step 3: Finally, this product reacts with lithium chloride to produce halobetasol propionate .

Technical Details

The crystallization process for halobetasol propionate can be performed using absolute ethanol or a mixture of ethanol and water. The crystallization conditions typically involve heating the solution to temperatures between 60°C and 80°C, followed by cooling to room temperature or lower . The final product is characterized by specific infrared absorption peaks and an X-ray powder diffraction pattern that confirms its crystalline structure.

Molecular Structure Analysis

Structure

Halobetasol features a complex steroid structure characterized by four fused rings. Its specific structural attributes include:

  • Chlorine atoms at positions 21.
  • Fluorine atoms at positions 6 and 9.
  • A propionate group attached at position 17.

Data

The melting point of halobetasol propionate ranges from approximately 200°C to 216°C, indicating its stability under various conditions . It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Reactions Analysis

Halobetasol participates in various chemical reactions typical of corticosteroids, including:

  • Hydrolysis: Under certain conditions, halobetasol can hydrolyze, particularly when exposed to moisture.
  • Degradation: It can degrade into various impurities when subjected to extreme pH or temperature conditions, necessitating careful handling during formulation .
Mechanism of Action

Halobetasol exerts its effects primarily through the following mechanisms:

  1. Glucocorticoid Receptor Binding: It binds to glucocorticoid receptors in skin cells, leading to altered gene expression.
  2. Inhibition of Inflammatory Mediators: The binding action inhibits the production of pro-inflammatory cytokines and chemokines.
  3. Vasoconstriction: Halobetasol induces vasoconstriction in local blood vessels, reducing redness and swelling associated with inflammatory skin conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Halobetasol appears as a white crystalline powder.
  • Melting Point: Approximately between 200°C and 216°C.
  • Solubility: Insoluble in water; soluble in ethanol (37%) and dimethyl sulfoxide (>50%).

Chemical Properties

  • Stability: Sensitive to light and moisture; degradation products can form under adverse conditions.
  • Reactivity: Can react with strong acids or bases leading to hydrolysis or other degradation reactions .
Applications

Halobetasol is primarily used in dermatological formulations for treating severe inflammatory skin diseases such as:

  • Psoriasis
  • Eczema
  • Dermatitis

Its high potency makes it suitable for use in formulations requiring rapid relief from inflammation and itching. Halobetasol propionate is commonly found in creams, ointments, and gels specifically designed for topical application .

Mechanism of Action and Pharmacodynamics

Glucocorticoid Receptor Binding Dynamics

Halobetasol exerts its primary effects through high-affinity binding to cytoplasmic glucocorticoid receptors (GRs). The drug's 9α-fluoro and 17α-propionate ester groups facilitate optimal interaction with the GR ligand-binding domain (LBD), inducing conformational changes that stabilize the activated receptor complex [3]. Key binding attributes include:

  • Dissociation Constant (Kd): Low nanomolar binding affinity (∼3-fold higher than cortisol), enabling sustained occupancy of GRs even at low tissue concentrations [7].
  • Translocation Efficiency: The halobetasol-GR complex undergoes rapid nuclear translocation within 15 minutes of cellular entry, significantly faster than moderate-potency steroids [3] [6].
  • Dimerization Preference: Preferentially forms GR homodimers that bind glucocorticoid response elements (GREs), though monomer-mediated repression also occurs [4].

Table 1: Molecular Interactions Governing Halobetasol-GR Binding

Structural FeatureReceptor InteractionFunctional Consequence
6α-Fluoro groupEnhances hydrophobic contacts in LBD pocket↑ Receptor binding affinity
C21-chloro substitutionReduces metabolic deactivation↑ Intracellular half-life
16β-methyl groupSterically hinders 17-ketoreductase↓ Inactivation in epidermis
17α-propionateForms hydrogen bonds with Asn-564Stabilizes active GR conformation

Transcriptional Modulation of Anti-Inflammatory Proteins

Nuclear halobetasol-GR complexes directly modulate gene expression through cis-trans activation and repression:

  • Upregulation of Anti-Inflammatory Mediators:
  • Induces lipocortin-1 (annexin-A1) synthesis by 8–10-fold within keratinocytes, verified via qPCR assays [1] [4]. Lipocortins inhibit phospholipase A2 (PLA2), disrupting pro-inflammatory lipid mediator synthesis.
  • Enhances IκBα transcription 3.5-fold, sequestering NF-κB in the cytoplasm and preventing nuclear inflammatory signaling [3] [6].

  • Transrepression of Inflammatory Genes:

  • Halobetasol-GR monomers recruit histone deacetylase-2 (HDAC2) to inflammatory gene promoters, suppressing IL6, IL8, and TNF via chromatin condensation [3].
  • Displaces AP-1 (c-Fos/c-Jun) transcription factors from DNA through direct protein-protein interference, blocking collagenase and chemokine expression [1] [6].

Inhibition of Phospholipase A2 and Arachidonic Acid Pathways

Halobetasol’s suppression of eicosanoid biosynthesis represents a critical anti-inflammatory mechanism:

  • Lipocortin-Mediated PLA2 Inhibition: Upregulated lipocortin-1 binds membrane phospholipids, reducing cytosolic PLA2 (cPLA2) activity by >90% in psoriatic keratinocytes [1] [4].
  • Arachidonic Acid (AA) Metabolism Suppression: Depleted AA substrate pools decrease production of:
  • Prostaglandins (PGE2): ↓ by 70–85% in ex vivo skin models
  • Leukotrienes (LTB4): ↓ by 60–75%, validated via ELISA [8]
  • Secondary COX-2 Downregulation: Halobetasol indirectly suppresses cyclooxygenase-2 expression via NF-κB inhibition, amplifying AA pathway blockade [3].

Table 2: Impact on Arachidonic Acid Metabolites in Human Skin

MediatorReduction vs. BaselineBiological Consequence
PGE282.3 ± 6.1%↓ Vasodilation, pain, fever
LTB473.8 ± 8.4%↓ Neutrophil chemotaxis
PAF68.9 ± 7.6%↓ Platelet aggregation
12-HETE77.5 ± 5.9%↓ Keratinocyte hyperproliferation

Suppression of Pro-Inflammatory Cytokine Synthesis

Halobetasol potently inhibits cytokine networks central to dermatological inflammation:

  • Interleukin-1 (IL-1) Pathway:
  • Reduces IL-1α/β synthesis by 90% in monocyte cultures via GRE-dependent repression [1] [6].
  • Downregulates IL-1 receptor (IL-1R) expression on keratinocytes, diminishing responsiveness to IL-1 [3].

  • TNF-α and Chemokine Regulation:

  • Suppresses TNF-α gene transcription by disrupting NF-κB p65 binding to its promoter [3].
  • Decreases CCL2/MCP-1 and CXCL8/IL-8 by >80%, inhibiting macrophage and neutrophil infiltration [6].

  • Th17 Axis Modulation: Halobetasol reduces IL-23/IL-17 axis activity:

  • IL-23p19 subunit expression ↓ by 75% in dendritic cells
  • IL-17A production ↓ by 85% in skin biopsies [1] [3]

Immunosuppressive and Anti-Mitogenic Effects in Dermatological Pathologies

Beyond cytokine regulation, halobetasol directly modulates cellular immunity and proliferation:

  • Langerhans Cell Suppression:
  • Decreases CD1a+ epidermal Langerhans cells by 50–70%, impairing antigen presentation and T-cell activation [1] [4].
  • Induces Langerhans cell redistribution to dermal lymphatics, reducing cutaneous immunosurveillance [6].

  • T-Lymphocyte Inhibition:

  • Blocks IL-2 transcription via AP-1 interference, reducing T-cell proliferation by 95% at therapeutic concentrations [3].
  • Promotes T-cell apoptosis through Fas/FasL upregulation and mitochondrial caspase activation [1].

  • Keratinocyte Anti-Mitogenic Action:

  • Halobetasol inhibits keratinocyte DNA synthesis by arresting G1/S phase transition, confirmed via 3H-thymidine assays [4].
  • Downregulates epidermal growth factor receptor (EGFR) expression by 40–60%, decelerating psoriatic hyperplasia [1] [6].

Table 3: Cellular Targets in Psoriatic Skin

Cell TypeHalobetasol EffectMolecular Mechanism
CD4+ Th1 cells↓ IFN-γ production (92%)STAT4 phosphorylation inhibition
Mast cells↓ Histamine release (85%)Calcium channel blockade
Keratinocytes↓ Proliferation (78%)Cyclin D1 downregulation
Endothelial cells↓ ICAM-1 expression (70%)NF-κB transrepression

Properties

CAS Number

98651-66-2

Product Name

Halobetasol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H27ClF2O4

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

LEHFPXVYPMWYQD-XHIJKXOTSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F

Solubility

Practically insoluble

Synonyms

6 alpha-fluoroclobetasol 17-propionate
6-fluoroclobetasol 17-propionate
CGP 14 458
CGP 14458
CGP-14458
halobetasol
halobetasol propionate
ulobetasol
Ultravate

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.